3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone 2,4,6-Triacetate
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Overview
Description
3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone 2,4,6-Triacetate is a chemical compound with the molecular formula C12H14O8. It is an intermediate in the synthesis of 3-Deoxy-D-arabino-hexonic Acid Calcium Salt, which has applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone 2,4,6-Triacetate typically involves the acetylation of 3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone 2,4,6-Triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds or derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions vary widely. For example, oxidation can yield carboxylic acids, while reduction might produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone 2,4,6-Triacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It plays a role in studying metabolic pathways and enzyme reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone 2,4,6-Triacetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for certain enzymes, leading to the formation of various products through enzymatic reactions. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-Deoxy-D-arabino-hexonic Acid Calcium Salt
- 3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone
Uniqueness
3-Deoxy-D-erythro-hex-2-enonic Acid δ-Lactone 2,4,6-Triacetate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Its acetylated form makes it particularly useful in certain synthetic applications where other similar compounds might not be as effective .
Properties
CAS No. |
22860-23-7 |
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Molecular Formula |
C12H14O8 |
Molecular Weight |
286.23 g/mol |
IUPAC Name |
[(2R,3S)-3,5-diacetyloxy-6-oxo-2,3-dihydropyran-2-yl]methyl acetate |
InChI |
InChI=1S/C12H14O8/c1-6(13)17-5-11-9(18-7(2)14)4-10(12(16)20-11)19-8(3)15/h4,9,11H,5H2,1-3H3/t9-,11+/m0/s1 |
InChI Key |
GLKJZHBLOHOZCB-GXSJLCMTSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C=C(C(=O)O1)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C=C(C(=O)O1)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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